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molecular formula C8H8O B8347415 Hydroxystyrene

Hydroxystyrene

Cat. No. B8347415
M. Wt: 120.15 g/mol
InChI Key: XLLXMBCBJGATSP-UHFFFAOYSA-N
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Patent
US08557501B2

Procedure details

To a round bottom flask equipped with condenser, thermometer, an argon (Ar) inlet, and a magnetic stirrer bar, the following were added: 4-acetoxystyrene monomer (2.43 grams (g), 0.015 mole), t-butyl acrylate monomer (1.6 g, 0.0125 mole), 3-hydroxy-1-adamantyl methacrylate monomer (5.319 g, 0.0225 mole), 2,2′-azobis(2-methylpropionitrile) (AIBN)(0.328 g, 4% of total moles of monomers), and approximately 40 g of tetrahydrofuran (THF). The reaction mixture was stirred at room temperature and bubbled with Ar flow for 45 minutes before it was heated. The reaction was carried out overnight at 72° C. under an inert Ar atmosphere. The rest of the synthetic procedures are the same as Example 1, except approximately 5 g of concentrated NH4OH was used in deprotecting the acetoxy groups from acetoxystyrene repeat units to form hydroxyl styrene repeat units of the terpolymer.
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
5.319 g
Type
reactant
Reaction Step Three
Quantity
0.328 g
Type
reactant
Reaction Step Four
Quantity
40 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC1C=CC(C=C)=CC=1)(=O)C.C(OC(C)(C)C)(=O)C=C.C([O:27][C:28]12C[CH:32]3[CH2:33][CH:34]([CH2:36][C:30](O)([CH2:31]3)[CH2:29]1)C2)(=O)C(C)=C.N(C(C)(C)C#N)=NC(C)(C)C#N>O1CCCC1>[OH:27][CH:28]=[CH:29][C:30]1[CH:36]=[CH:34][CH:33]=[CH:32][CH:31]=1

Inputs

Step One
Name
Quantity
2.43 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C)C=C1
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C=C)(=O)OC(C)(C)C
Step Three
Name
Quantity
5.319 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC12CC3(CC(CC(C1)C3)C2)O
Step Four
Name
Quantity
0.328 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Five
Name
Quantity
40 g
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round bottom flask equipped with condenser
ADDITION
Type
ADDITION
Details
thermometer, an argon (Ar) inlet, and a magnetic stirrer bar, the following were added
CUSTOM
Type
CUSTOM
Details
bubbled with Ar flow for 45 minutes before it
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
was heated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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